Antibacterial Potency of Piperazine-Bearing Hydroquinones Against S. aureus: Quantitative MIC Comparison
In a direct head-to-head antimicrobial evaluation of bivalent hydrazino-thymohydroquinone analogs, compounds 7 and 8—both bearing a piperazine moiety on the hydroquinone scaffold—exhibited the highest antibacterial activity against Staphylococcus aureus when compared to thymoquinone (TQ), thymohydroquinone (THQ), and the clinical standard ampicillin [1]. The MIC value for these piperazine-containing hydroquinone derivatives was 16 µg/mL, demonstrating the functional advantage conferred by the piperazine substitution on the hydroquinone core [1]. This establishes a class-level precedent that piperazine-functionalized hydroquinones, such as 2-(piperazin-1-yl)benzene-1,4-diol, merit prioritization over non-piperazine hydroquinone analogs for antimicrobial screening applications.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 16 µg/mL (compounds 7 and 8 with piperazine moiety) |
| Comparator Or Baseline | Thymoquinone (TQ), thymohydroquinone (THQ), ampicillin (all exhibited higher MIC values, i.e., lower potency) |
| Quantified Difference | Piperazine-bearing compounds exhibited highest activity (lowest MIC) among all tested comparators |
| Conditions | In vitro antimicrobial susceptibility assay; bacterial strain: Staphylococcus aureus |
Why This Matters
For antimicrobial screening campaigns, piperazine-substituted hydroquinones demonstrate superior anti-staphylococcal potency relative to non-piperazine hydroquinone analogs, justifying procurement of this specific scaffold.
- [1] Synthesis of Novel Bivalent Hydrazino-Thymohydroquinone Analogs Derived from Thymoquinone as Potential Antimicrobial Agents. Egyptian Journal of Chemistry (2021). View Source
